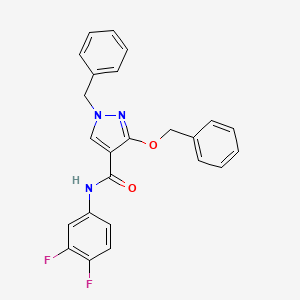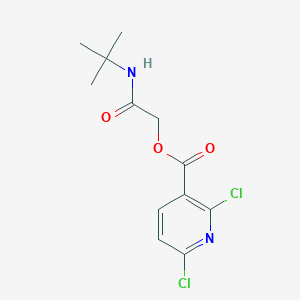
4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxybenzyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxybenzyl)butanamide is a complex organic compound that features a furan ring, a pyridazinone moiety, and a butanamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxybenzyl)butanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazinone Core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazine derivatives and diketones under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using furan-2-boronic acid or a similar reagent.
Attachment of the Butanamide Group: This step often involves amidation reactions where the butanamide moiety is attached to the pyridazinone core using reagents like carbodiimides (e.g., EDCI) in the presence of a base.
Methoxybenzyl Group Addition:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions to form furanones or other oxidized derivatives.
Reduction: The pyridazinone moiety can be reduced to form dihydropyridazines under hydrogenation conditions.
Substitution: The methoxy group on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO₄) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are common.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Furanones or carboxylic acids.
Reduction: Dihydropyridazines.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, 4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxybenzyl)butanamide may be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
Medically, this compound could be investigated for its therapeutic potential. Compounds with similar structures have been studied for their anti-inflammatory, anti-cancer, and antimicrobial properties. Detailed pharmacological studies would be required to determine its efficacy and safety.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity profile make it suitable for various applications in material science and chemical manufacturing.
Mécanisme D'action
The mechanism of action of 4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxybenzyl)butanamide would depend on its specific biological target. Generally, compounds with pyridazinone and furan moieties can interact with enzymes or receptors, modulating their activity. The methoxybenzyl group may enhance binding affinity or selectivity towards certain molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide: Lacks the methoxybenzyl group, potentially altering its biological activity.
4-(3-(Thiophen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxybenzyl)butanamide: Contains a thiophene ring instead of a furan ring, which may affect its reactivity and biological properties.
4-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(benzyl)butanamide: Lacks the methoxy group, which could influence its solubility and interaction with biological targets.
Uniqueness
The presence of the methoxybenzyl group in 4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxybenzyl)butanamide distinguishes it from similar compounds. This group can enhance the compound’s solubility, stability, and binding interactions, potentially leading to unique biological activities and applications.
Propriétés
IUPAC Name |
4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[(3-methoxyphenyl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-26-16-6-2-5-15(13-16)14-21-19(24)8-3-11-23-20(25)10-9-17(22-23)18-7-4-12-27-18/h2,4-7,9-10,12-13H,3,8,11,14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOOOXKBWFRFFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{[4-(4-fluorophenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2466387.png)
![(2S)-2-[3-(Difluoromethyl)phenyl]propan-1-amine](/img/structure/B2466389.png)
![(3aS,5S)-5-methoxy-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione](/img/structure/B2466390.png)
![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2466391.png)
![1-[(4-chlorobenzyl)thio]-7-fluoro-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2466393.png)
![N-(4-{3-[3-(2-oxoazetidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl)benzamide](/img/structure/B2466395.png)
![1-(2H-1,3-benzodioxol-5-yl)-3-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]urea](/img/structure/B2466396.png)



![5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2466404.png)
![prop-2-en-1-yl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B2466405.png)
![N-(2,4-difluorophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide](/img/structure/B2466407.png)
![1-[(4-fluorophenyl)methyl]-4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine](/img/structure/B2466410.png)
